molecular formula C19H31N3 B14920711 1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B14920711
M. Wt: 301.5 g/mol
InChI Key: DGQOMPMNCSYRNS-UHFFFAOYSA-N
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Description

1-[1-(4-Ethylbenzyl)-4-piperidyl]-4-methylpiperazine is a complex organic compound that belongs to the class of piperidines and piperazines. This compound is characterized by the presence of an ethylbenzyl group attached to a piperidine ring, which is further connected to a methylpiperazine moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-ethylbenzyl)-4-piperidyl]-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 4-ethylbenzyl chloride, followed by the reaction with 4-methylpiperazine. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of intermediates through techniques like distillation or crystallization, followed by the final coupling reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Ethylbenzyl)-4-piperidyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced piperidine or piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-[1-(4-Ethylbenzyl)-4-piperidyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of receptor-ligand interactions and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-ethylbenzyl)-4-piperidyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethylbenzyl)piperidine: Shares the ethylbenzyl group but lacks the methylpiperazine moiety.

    4-(4-Ethylbenzyl)-piperidine: Similar structure but different substitution pattern.

    1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine: Contains additional methoxyphenyl group.

Uniqueness

1-[1-(4-Ethylbenzyl)-4-piperidyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H31N3

Molecular Weight

301.5 g/mol

IUPAC Name

1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C19H31N3/c1-3-17-4-6-18(7-5-17)16-21-10-8-19(9-11-21)22-14-12-20(2)13-15-22/h4-7,19H,3,8-16H2,1-2H3

InChI Key

DGQOMPMNCSYRNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C

Origin of Product

United States

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